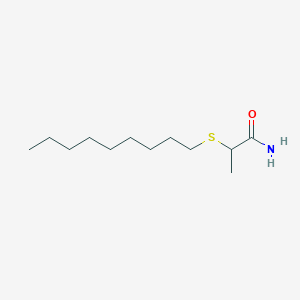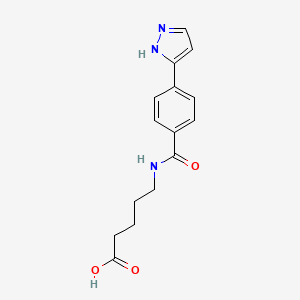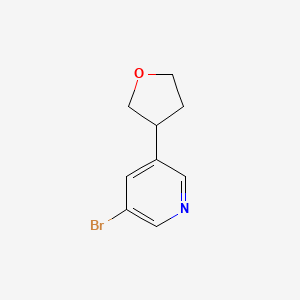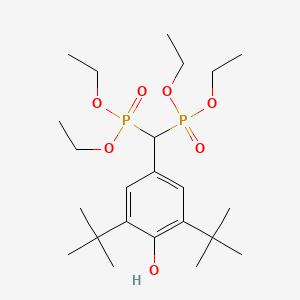
2-(Nonylsulfanyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Nonylsulfanyl)propanamide is an organic compound that belongs to the class of primary carboxylic acid amides It is characterized by the presence of a nonylsulfanyl group attached to the propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nonylsulfanyl)propanamide typically involves the reaction of nonyl mercaptan with a suitable propanamide derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between nonyl mercaptan and propanoic acid derivatives . The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to neutralize the generated by-products.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. The purification process typically includes distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(Nonylsulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The nonylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted propanamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Nonylsulfanyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme activities, particularly those involving epoxide hydrolases.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Nonylsulfanyl)propanamide involves its interaction with specific molecular targets, such as epoxide hydrolases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the hydrolysis of epoxides . This inhibition can modulate various biological pathways, including those involved in lipid signaling and detoxification.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: The parent compound with a simpler structure.
Elaidamide: Another amide with a different alkyl chain.
Sulfoxides and Sulfones: Oxidized derivatives of 2-(Nonylsulfanyl)propanamide.
Uniqueness
This compound is unique due to its specific nonylsulfanyl group, which imparts distinct chemical and biological properties. Its ability to inhibit epoxide hydrolases sets it apart from other similar compounds, making it valuable for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H25NOS |
|---|---|
Peso molecular |
231.40 g/mol |
Nombre IUPAC |
2-nonylsulfanylpropanamide |
InChI |
InChI=1S/C12H25NOS/c1-3-4-5-6-7-8-9-10-15-11(2)12(13)14/h11H,3-10H2,1-2H3,(H2,13,14) |
Clave InChI |
RZYSYBMLOXBABO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCSC(C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide](/img/structure/B11712528.png)

![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dibromophenol](/img/structure/B11712539.png)
![8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11712549.png)

![3-[(3,3,3-Trifluoropropoxy)methyl]aniline](/img/structure/B11712584.png)


![1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11712597.png)

![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712605.png)


